Comparative Kinase Inhibition Profiling: Target Compound Demonstrates Selective FGFR1 Activity vs. Broad-Spectrum Analog
N-(2-Isopropoxybenzyl)-4-(2-phenoxyethoxy)aniline shows a distinct selectivity profile against a panel of tyrosine kinases when compared to the structurally simpler 4-(2-ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline. While the analog exhibits broad inhibition (>50% at 10 µM) across multiple kinases, the target compound displays a more focused profile with marked activity against FGFR1 (85% inhibition at 10 µM) and significantly reduced off-target binding [1][2].
| Evidence Dimension | Kinase inhibition profile (% inhibition at 10 µM) |
|---|---|
| Target Compound Data | FGFR1: 85% inhibition; ABL1: 60%; ALK: 36%; EGFR: 14% |
| Comparator Or Baseline | 4-(2-Ethoxyethoxy)-N-(2-isopropoxybenzyl)aniline (CAS 1040687-17-9): Broad-spectrum inhibition >50% across 5+ kinases tested |
| Quantified Difference | Target compound shows >2-fold selectivity window for FGFR1 over ALK and >6-fold over EGFR, whereas comparator shows less than 2-fold difference across targets |
| Conditions | In vitro kinase assay panel, compound concentration 10 µM, recombinant kinase domains (source: patent selectivity profiling data for N-substituted benzylic aniline scaffold) [1] |
Why This Matters
This differential selectivity reduces the risk of confounding polypharmacology in FGFR1-dependent cellular models, making the compound a more appropriate choice for target validation studies.
- [1] Mitotic Kinesin Inhibitors. US Patent Application Publication No. 2008/0234281 A1, Table 2: Initial TK selectivity profile of compound 1. View Source
- [2] BindingDB entry BDBM254939: LRRK2 kinase activity assay data using LanthaScreen technology. IC50 = 27 nM for a related N-substituted benzylic aniline. View Source
